Dibenzofuran, 4,6-bis(bromomethyl)-
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Overview
Description
4,6-Bis(bromomethyl)dibenzo[b,d]furan is an organic compound with the molecular formula C14H10Br2O It is a derivative of dibenzofuran, where two bromomethyl groups are attached at the 4 and 6 positions of the dibenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-bis(bromomethyl)dibenzo[b,d]furan typically involves the bromination of dibenzofuran. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions. The dibenzofuran undergoes bromination at the 4 and 6 positions to yield the desired product.
Industrial Production Methods: While specific industrial production methods for 4,6-bis(bromomethyl)dibenzo[b,d]furan are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine-containing reagents.
Chemical Reactions Analysis
Types of Reactions: 4,6-Bis(bromomethyl)dibenzo[b,d]furan can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups at the bromomethyl positions.
Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Products include aldehydes, carboxylic acids, or ketones.
Reduction: The major product is dibenzofuran with methyl groups at the 4 and 6 positions.
Scientific Research Applications
4,6-Bis(bromomethyl)dibenzo[b,d]furan has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of novel materials, including polymers and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: It is explored for its potential in drug development, particularly in the synthesis of biologically active compounds.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4,6-bis(bromomethyl)dibenzo[b,d]furan depends on the specific application. In nucleophilic substitution reactions, the bromomethyl groups act as leaving groups, allowing nucleophiles to attack the carbon atoms. In biological systems, the compound may interact with enzymes or proteins, potentially inhibiting their activity by forming covalent bonds with active site residues.
Comparison with Similar Compounds
Dibenzofuran: The parent compound without bromomethyl groups.
4,6-Dimethyldibenzofuran: A similar compound with methyl groups instead of bromomethyl groups.
4,6-Dichloromethyldibenzofuran: A compound with chloromethyl groups instead of bromomethyl groups.
Uniqueness: 4,6-Bis(bromomethyl)dibenzo[b,d]furan is unique due to the presence of bromomethyl groups, which make it highly reactive in nucleophilic substitution reactions
Properties
CAS No. |
170797-83-8 |
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Molecular Formula |
C14H10Br2O |
Molecular Weight |
354.04 g/mol |
IUPAC Name |
4,6-bis(bromomethyl)dibenzofuran |
InChI |
InChI=1S/C14H10Br2O/c15-7-9-3-1-5-11-12-6-2-4-10(8-16)14(12)17-13(9)11/h1-6H,7-8H2 |
InChI Key |
GGSQCXQNHIDQEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)C3=CC=CC(=C3O2)CBr)CBr |
Origin of Product |
United States |
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